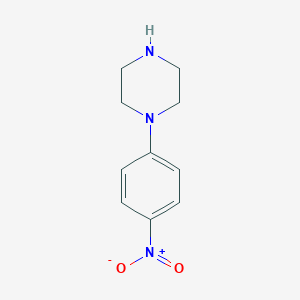

1-(4-Nitrophenyl)piperazine

説明

Structure

3D Structure

特性

IUPAC Name |

1-(4-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-13(15)10-3-1-9(2-4-10)12-7-5-11-6-8-12/h1-4,11H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOJSRICSKDKAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40978310 | |

| Record name | 1-(4-Nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6269-89-2 | |

| Record name | 1-(4-Nitrophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6269-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Nitrophenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006269892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6269-89-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-nitrophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-Nitrophenyl)piperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE8XST987K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Nitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-nitrophenyl)piperazine, a key intermediate in the development of various pharmaceutical compounds. This document details a common synthetic route, outlines rigorous characterization methodologies, and presents key analytical data in a structured format to support research and development activities in medicinal chemistry and drug discovery.

Introduction

This compound is a versatile building block in organic synthesis, primarily utilized in the preparation of pharmacologically active molecules. Its structure, featuring a piperazine (B1678402) ring attached to a nitrophenyl group, makes it a valuable scaffold for introducing the piperazine moiety into larger, more complex molecules. The presence of the nitro group also offers a handle for further chemical transformations, such as reduction to an amino group, enabling the synthesis of a diverse range of derivatives.

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of a halogen atom from a 4-nitro-halobenzene with piperazine. The following protocol describes a typical procedure using 1-fluoro-4-nitrobenzene (B44160) as the starting material.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

Materials:

-

Piperazine

-

1-Fluoro-4-nitrobenzene

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of piperazine (2 equivalents) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (3 equivalents).

-

Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

-

To this stirred suspension, add 1-fluoro-4-nitrobenzene (1 equivalent) dropwise over a period of 30 minutes.

-

Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is obtained as a solid. Recrystallize from a suitable solvent system, such as ethanol/water, to yield pure this compound as a yellow solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are typically employed.

Physical Properties

The synthesized compound should be a yellow to ochre powder or crystalline solid.[1]

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

Experimental Protocol: NMR Spectroscopy

-

Prepare a sample by dissolving approximately 10-20 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

-

Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

-

Prepare a KBr pellet by grinding a small amount of the synthesized compound with dry potassium bromide (KBr) and pressing it into a thin, transparent disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups in this compound.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Acquire the mass spectrum and identify the molecular ion peak ([M+H]⁺ or M⁺) to confirm the molecular weight.

Melting Point Determination

The melting point is a crucial physical property that indicates the purity of the compound.

Experimental Protocol: Melting Point Determination

-

Place a small amount of the dried, crystalline product into a capillary tube.

-

Use a calibrated melting point apparatus to determine the temperature range over which the compound melts.

-

Compare the observed melting point with the literature value.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃N₃O₂ | [2][3][4][5][6] |

| Molecular Weight | 207.23 g/mol | [2][3][4][5][6] |

| Appearance | Yellow to ochre powder/solid | |

| Melting Point | 130-134 °C | [1][2] |

| CAS Number | 6269-89-2 | [2][3][4][5] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Spectral data available in databases. | |

| ¹³C NMR | Spectral data available in databases. | |

| FTIR (cm⁻¹) | Characteristic peaks for N-H, C-H (aromatic and aliphatic), C=C (aromatic), and N-O (nitro) stretching and bending vibrations. | |

| Mass Spec (m/z) | Molecular Ion Peak: ~207; Major Fragments: ~165, ~119. | [3] |

Visualizations

The following diagrams illustrate the synthesis workflow and the chemical structure of this compound.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. CN101824009A - Simple preparation method for posaconazole and piperazine intermediate thereof - Google Patents [patents.google.com]

- 4. This compound [webbook.nist.gov]

- 5. ajpp.in [ajpp.in]

- 6. derpharmachemica.com [derpharmachemica.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(4-Nitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 1-(4-Nitrophenyl)piperazine, a versatile building block in medicinal chemistry. This document summarizes key quantitative data, outlines detailed experimental methodologies for property determination, and presents a relevant biological signaling pathway to contextualize its potential applications.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its application in research and drug development, influencing factors such as solubility, absorption, and interaction with biological targets.

Quantitative Data Summary

The following tables provide a structured summary of the known and predicted physicochemical properties of this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 6269-89-2 | Sigma-Aldrich, PubChem[1] |

| Molecular Formula | C₁₀H₁₃N₃O₂ | Sigma-Aldrich, NIST[2] |

| Molecular Weight | 207.23 g/mol | Sigma-Aldrich, PubChem[1] |

| Canonical SMILES | C1CN(CCN1)C2=CC=C(C=C2)--INVALID-LINK--[O-] | PubChem[1] |

| InChI Key | VWOJSRICSKDKAW-UHFFFAOYSA-N | Sigma-Aldrich, NIST[2] |

| Property | Value | Type | Source |

| Melting Point | 131-133 °C | Experimental | Sigma-Aldrich |

| Boiling Point | 369.5 ± 37.0 °C | Predicted | ChemicalBook |

| pKa | 8.68 ± 0.10 | Predicted | ChemicalBook |

| Solubility | Data not available | - | - |

| LogP | Data not available | - | - |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. The following sections detail the general experimental methodologies for key properties.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Protocol: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Solubility Determination

Solubility data is vital for formulation development and understanding a compound's behavior in biological fluids.

Protocol: Shake-Flask Method

-

System Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, buffer at a specific pH) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for predicting the ionization state of a molecule at a given pH.

Protocol: Potentiometric Titration

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while the pH of the solution is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point, where half of the compound is in its ionized form. For a basic compound like piperazine, this would correspond to the point where half of the amine groups are protonated.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.

Protocol: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation and Quantification: The two phases are carefully separated. The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy). The LogP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

Biological Context and Signaling Pathway

This compound is a known precursor in the synthesis of various biologically active molecules, including compounds targeting serotonin (B10506) receptors.[3][4] Arylpiperazine derivatives are a well-established class of serotonergic ligands.[5] Understanding the signaling pathways of these receptors is crucial for drug development.

Serotonin Receptor Signaling

The majority of serotonin (5-HT) receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological and neurological processes.[6][7] The following diagram illustrates a generalized signaling pathway for a Gq-coupled serotonin receptor, a common mechanism for several 5-HT receptor subtypes.

Caption: Gq-coupled serotonin receptor signaling pathway.

This technical guide serves as a foundational resource for professionals engaged in the research and development of pharmaceuticals and other bioactive compounds, providing essential data and methodologies for the effective utilization of this compound.

References

- 1. This compound | C10H13N3O2 | CID 80447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. en.wikipedia.org [en.wikipedia.org]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

1-(4-Nitrophenyl)piperazine CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Nitrophenyl)piperazine, a key chemical intermediate and pharmacologically active compound. This document consolidates essential data on its chemical identity, physicochemical properties, and pharmacological profile, with a focus on its role as a selective serotonin (B10506) releasing agent. Detailed experimental protocols for its synthesis and functional characterization are provided, alongside a visualization of its mechanism of action within the serotonergic synapse. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Molecular Structure

This compound is a synthetic organic compound featuring a piperazine (B1678402) ring substituted with a 4-nitrophenyl group.

CAS Number: 6269-89-2[1][2][3]

Molecular Formula: C₁₀H₁₃N₃O₂[1][2][3]

Molecular Structure:

References

Spectroscopic Profile of 1-(4-Nitrophenyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 1-(4-Nitrophenyl)piperazine, a significant building block in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₁₃N₃O₂ with a molecular weight of 207.23 g/mol .[1] The following tables summarize the key spectroscopic data for the unambiguous identification and characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.12 | d | 2H | 9.4 | Ar-H (H-3, H-5) |

| 6.95 | d | 2H | 9.4 | Ar-H (H-2, H-6) |

| 3.44 | t | 4H | 5.1 | Piperazine-H (H-b) |

| 3.10 | t | 4H | 5.1 | Piperazine-H (H-a) |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 155.1 | Ar-C (C-1) |

| 137.3 | Ar-C (C-4) |

| 126.1 | Ar-C (C-3, C-5) |

| 113.0 | Ar-C (C-2, C-6) |

| 52.7 | Piperazine-C (C-a) |

| 46.8 | Piperazine-C (C-b) |

Solvent: DMSO-d₆

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3000 - 3100 | Aromatic C-H stretch |

| 2850 - 3000 | Aliphatic C-H stretch |

| 1598 | Aromatic C=C stretch |

| 1505 | N-O asymmetric stretch (NO₂) |

| 1315 | N-O symmetric stretch (NO₂) |

| 1245 | Aromatic C-N stretch |

| 1115 | Aliphatic C-N stretch |

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Proposed Fragment |

| 207 | [M]⁺ (Molecular Ion) |

| 177 | [M - NO]⁺ |

| 165 | [M - N₂O]⁺ or [M - CH₂=NCH₃]⁺ |

| 131 | [M - NO₂ - C₂H₄]⁺ |

| 119 | [C₆H₄NO₂]⁺ |

| 105 | [C₇H₅O]⁺ |

| 91 | [C₇H₇]⁺ |

| 77 | [C₆H₅]⁺ |

| 56 | [C₃H₆N]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below. These protocols are intended to serve as a guide and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution was transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Data Acquisition:

-

The spectrometer was locked to the deuterium (B1214612) signal of the solvent.

-

The magnetic field was shimmed to achieve optimal homogeneity.

-

A standard single-pulse experiment was used with a pulse angle of 30° and a relaxation delay of 1 second.

-

Typically, 16 to 32 scans were accumulated to ensure an adequate signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

A proton-decoupled pulse sequence (e.g., PENDANT) was used to simplify the spectrum and enhance signal intensity.

-

A pulse angle of 45° and a relaxation delay of 2 seconds were employed.

-

A significantly larger number of scans (typically 1024 or more) was required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: The solid sample of this compound was analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample was placed directly onto the diamond crystal of the ATR accessory.

-

Instrumentation: An FTIR spectrometer, such as a Bruker Tensor 27 FT-IR, was used for data collection.[1]

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal was recorded.

-

The sample was placed on the crystal, and pressure was applied to ensure good contact.

-

The sample spectrum was then recorded in the range of 4000-400 cm⁻¹.

-

Typically, 32 scans were co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

-

Data Processing: The sample spectrum was ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The analysis was performed using a gas chromatograph coupled to a mass spectrometer (GC-MS).[1] A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) was injected into the GC. The compound was separated from the solvent and then introduced into the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV was used to generate the molecular ion and fragment ions.

-

Instrumentation: A standard quadrupole or ion trap mass spectrometer was used as the detector for the GC.

-

Mass Analysis: The mass analyzer was set to scan a mass-to-charge (m/z) ratio range of approximately 40-400 amu.

-

Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern was interpreted to provide structural information about the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Characterization.

References

Solubility profile of 1-(4-Nitrophenyl)piperazine in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Solubility Overview

Precise quantitative solubility data for 1-(4-Nitrophenyl)piperazine remains to be extensively documented. However, based on information available for structurally similar compounds, a general qualitative solubility profile can be inferred. The following table summarizes the expected solubility behavior of this compound in a range of common laboratory solvents. It is important to note that this information is largely derived from data for the related compound, 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine, and should be used as a preliminary guide pending experimental verification.

| Solvent Class | Solvent | Expected Solubility |

| Aqueous | Water | Slightly Soluble.[1] A very low aqueous solubility of 36.9 µg/L at 20°C has been reported for the closely related 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine.[2] |

| Alcohols | Methanol, Ethanol | Soluble.[1][3] |

| Ketones | Acetone | Slightly Soluble.[2] |

| Esters | Ethyl Acetate | Data not available. |

| Ethers | Diethyl Ether | Data not available. |

| Halogenated | Dichloromethane, Chloroform | Slightly Soluble (in Chloroform).[2] |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Soluble.[1] |

| Aprotic Polar | Dimethylformamide (DMF) | Soluble.[3] |

Disclaimer: The solubility data presented above is qualitative and largely based on an analogous compound. For precise quantitative measurements, it is imperative to perform experimental solubility studies.

Experimental Protocols

To facilitate the accurate determination of the solubility of this compound, three widely accepted analytical methods are detailed below: Gravimetric Analysis, High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectroscopy.

Gravimetric Analysis

This classic method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Evaporation: A known volume of the clear supernatant is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the solute is achieved.

-

Calculation: The solubility is calculated from the mass of the dried solute and the volume of the solvent used.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate method for determining solubility, particularly for compounds with low solubility or when analyzing complex mixtures.

Methodology:

-

Stock Solution Preparation: A standard stock solution of this compound of a known concentration is prepared in a suitable solvent in which the compound is freely soluble.

-

Calibration Curve: A series of calibration standards are prepared by diluting the stock solution. These standards are injected into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (Saturation and Equilibration steps).

-

Sample Analysis: After filtration or centrifugation, an aliquot of the saturated solution is appropriately diluted and injected into the HPLC system.

-

Quantification: The concentration of this compound in the saturated solution is determined by comparing its peak area to the calibration curve.

UV-Vis Spectroscopy

This method is rapid and straightforward, provided the compound has a distinct chromophore and does not interfere with the solvent's absorbance.

Methodology:

-

Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of this compound is scanned across a range of UV-Vis wavelengths to determine the λmax.

-

Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at the λmax is measured to create a calibration curve (absorbance vs. concentration).

-

Saturated Solution Preparation: A saturated solution is prepared as previously described.

-

Sample Measurement: The saturated solution is filtered and diluted to fall within the linear range of the calibration curve. The absorbance of the diluted solution is then measured at the λmax.

-

Concentration Calculation: The concentration of the solute in the saturated solution is calculated using the Beer-Lambert law and the calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound and a general signaling pathway where such a compound might be involved as a research chemical.

Caption: Experimental workflow for determining solubility.

Caption: Application of solubility data in research.

References

The Diverse Biological Activities of 1-(4-Nitrophenyl)piperazine and Its Derivatives: A Technical Guide

Introduction

The 1-(4-nitrophenyl)piperazine scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. Detailed experimental protocols, quantitative data, and visual representations of relevant pathways and workflows are presented to support researchers, scientists, and drug development professionals in this field.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxic and antiproliferative effects against a variety of cancer cell lines. The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.

Quantitative Data for Anticancer Activity

The in vitro anticancer activity of various this compound derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | Quinoxalinyl-piperazine | HCT116 (Colon) | 4.4 | [1] |

| 1 | Quinoxalinyl-piperazine | MCF-7 (Breast) | 5.3 | [1] |

| 2 | Quinoxalinyl-piperazine | HCT116 (Colon) | 2.5 | [1] |

| 2 | Quinoxalinyl-piperazine | MCF-7 (Breast) | 9.0 | [1] |

| PCC | Piperazine (B1678402) Derivative | SNU-475 (Liver) | 6.98 | [2] |

| PCC | Piperazine Derivative | SNU-423 (Liver) | 7.76 | [2] |

| SPOPP-3 | Dispiropiperazine | SW480 (Colon) | 0.63 - 13 | [3] |

| C505 | Piperazine Derivative | K562 (Leukemia) | < 0.16 | [4] |

| C505 | Piperazine Derivative | HeLa (Cervical) | < 0.16 | [4] |

| C505 | Piperazine Derivative | AGS (Gastric) | < 0.16 | [4] |

Mechanisms of Anticancer Action

The anticancer effects of arylpiperazine derivatives, including those with a nitrophenyl moiety, are often linked to their interaction with various cellular signaling pathways. One such pathway involves the serotonin (B10506) 5-HT1A receptor, which is expressed in various cancer cells and can influence cell proliferation.[5][6] Activation of the 5-HT1A receptor can stimulate the MAPK/ERK and PI3K/Akt signaling pathways, which are crucial for cell growth and survival.[6] Antagonists of this receptor can inhibit these pro-survival signals.

Furthermore, many this compound derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, and by causing cell cycle arrest, which prevents cancer cells from dividing and proliferating.[2][3][7]

Antimicrobial Activity

Derivatives of this compound have also been investigated for their potential as antimicrobial agents, demonstrating activity against a range of bacteria and fungi.

Quantitative Data for Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| RL-308 | Piperazine Derivative | MRSA | 0.5 | [8] |

| RL-308 | Piperazine Derivative | S. aureus | 2 | [8] |

| RL-327 | Piperazine Derivative | MRSA | 1 | [8] |

| RL-327 | Piperazine Derivative | S. aureus | 4 | [8] |

| RL-328 | Piperazine Derivative | MRSA | 0.5 | [8] |

| RL-328 | Piperazine Derivative | S. aureus | 1 | [8] |

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders. Certain this compound derivatives have been identified as tyrosinase inhibitors.

Quantitative Data for Tyrosinase Inhibitory Activity

| Compound ID | Derivative Class | IC50 (µM) | Reference |

| 4l | Nitrophenylpiperazine with indole (B1671886) moiety | 72.55 | [4] |

| 10a | Piperazine with 1,2,4-triazole (B32235) nucleus | 31.2 | [9] |

| 10b | Piperazine with 1,2,4-triazole nucleus | 30.7 | [9] |

Central Nervous System (CNS) Activity

Arylpiperazine derivatives are well-known for their activity on central nervous system receptors, particularly serotonin and dopamine (B1211576) receptors.[10][11] While specific quantitative data for this compound derivatives are less abundant in the literature compared to other arylpiperazines, the general class of compounds shows significant potential for the treatment of neurological disorders. For instance, some arylpiperazine derivatives exhibit nanomolar binding affinities (Ki) for serotonin (5-HT) and dopamine (D) receptors.[12]

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of this compound derivatives involves the reaction of this compound with various electrophiles, such as benzoyl chlorides or other acylating or alkylating agents.

General Procedure for N-Acylation:

-

To a solution of this compound in a suitable solvent (e.g., dichloromethane, DMF), an appropriate base (e.g., triethylamine, diisopropylethylamine) is added.

-

The mixture is cooled in an ice bath.

-

The desired acyl chloride is added dropwise with stirring.

-

The reaction is allowed to warm to room temperature and stirred for a specified time (monitored by TLC).

-

Upon completion, the reaction mixture is worked up by washing with water and brine, drying over an anhydrous salt (e.g., Na2SO4), and concentrating under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

In Vitro Anticancer Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[13]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[13]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method.

-

Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Tyrosinase Inhibition Assay

-

Assay Preparation: In a 96-well plate, add a solution of mushroom tyrosinase in phosphate (B84403) buffer.

-

Inhibitor Addition: Add various concentrations of the test compounds to the wells.

-

Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add the substrate, L-DOPA, to initiate the enzymatic reaction.

-

Absorbance Measurement: Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

The this compound scaffold serves as a valuable starting point for the design and synthesis of new biologically active molecules. The derivatives have demonstrated significant potential in the fields of oncology, infectious diseases, and dermatology. The data and protocols presented in this guide are intended to facilitate further research and development of this promising class of compounds. Future work should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these findings into novel therapeutic agents.

References

- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Reactions of Some Novel Quinoxalines for Anticancer Evaluation | Semantic Scholar [semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. Structure-activity relationship studies of CNS agents. Part 14: Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to the Synthetic Routes for 1-(4-Nitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the primary synthetic routes for 1-(4-nitrophenyl)piperazine, a key intermediate in the pharmaceutical industry. The document details the core synthetic strategies, provides in-depth experimental protocols, and presents quantitative data to allow for a thorough comparison of the available methodologies.

Introduction

This compound is a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its structure, featuring a piperazine (B1678402) ring attached to a nitrophenyl group, offers a versatile scaffold for further chemical modifications. The efficiency and scalability of the synthesis of this intermediate are of paramount importance for drug development and manufacturing. This guide explores the two predominant synthetic pathways: Nucleophilic Aromatic Substitution (SNAr) and the Palladium-Catalyzed Buchwald-Hartwig Amination.

Synthetic Pathways

The synthesis of this compound can be broadly categorized into two main approaches, each with distinct advantages and considerations in terms of reaction conditions, catalyst requirements, and substrate scope.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a classical and widely employed method for the synthesis of arylpiperazines. This reaction involves the substitution of a leaving group on an electron-deficient aromatic ring by a nucleophile, in this case, the piperazine nitrogen. The presence of the strongly electron-withdrawing nitro group in the para position of the aryl halide activates the ring towards nucleophilic attack.

A common route involves the direct reaction of piperazine with an activated aryl halide, such as 1-chloro-4-nitrobenzene (B41953) or 1-fluoro-4-nitrobenzene. Alternatively, a multi-step synthesis can be employed, starting from more readily available precursors like diethanolamine (B148213) to first construct a substituted piperazine, which is then arylated.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern and highly efficient palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This method has gained widespread use due to its broad substrate scope, functional group tolerance, and often milder reaction conditions compared to traditional SNAr reactions.[2]

This pathway typically involves the reaction of an aryl halide (e.g., 1-bromo-4-nitrobenzene (B128438) or 1-chloro-4-nitrobenzene) with piperazine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and can be tailored to the specific substrates.

Experimental Protocols

Nucleophilic Aromatic Substitution: Direct Arylation of Piperazine

Objective: To synthesize this compound via the direct reaction of piperazine with 1-chloro-4-nitrobenzene.

Materials:

-

Piperazine

-

1-Chloro-4-nitrobenzene

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of piperazine and potassium carbonate in DMF, add 1-chloro-4-nitrobenzene.

-

The reaction mixture is stirred at a specified temperature for a set duration (see Table 1 for details).

-

Upon completion, the reaction mixture is poured into cold water.

-

The precipitated solid is collected by filtration and dried to yield the product.

Nucleophilic Aromatic Substitution from a Precursor

Objective: To synthesize a derivative of this compound starting from N-(4-Hydroxyphenyl)-piperazine.[3]

Materials:

-

N-(4-Hydroxyphenyl)-piperazine (2.36 mol)

-

1-Chloro-4-nitrobenzene (3.30 mol)

-

N,N-Diisopropylethylamine (Hünig's Base) (3.54 mol)

-

N-Methylpyrrolidone (NMP) (1260 ml)

Procedure:

-

Under a nitrogen atmosphere, suspend N-(4-Hydroxyphenyl)-piperazine, 1-chloro-4-nitrobenzene, and N,N-Diisopropylethylamine in NMP.[3]

-

Heat the mixture to 120-125 °C and stir for 5-7 hours, monitoring the reaction by HPLC.[3]

-

After completion, cool the solution to 75-80 °C and add isopropanol over 30 minutes.[3]

-

Cool the resulting suspension to 20-25 °C and stir overnight.[3]

-

Further cool to -10 to -5 °C and stir for 30 minutes.[3]

-

Filter the product, wash with isopropanol and then with warm water.[3]

-

Dry the product under vacuum at 50 °C to a constant weight.[3]

Buchwald-Hartwig Amination

Objective: To synthesize 1,4-bis(4-nitrophenyl)piperazine (B104811), a related compound, via Buchwald-Hartwig amination, which illustrates the general principles applicable to the synthesis of the mono-substituted target.

Materials:

-

Piperazine

-

4-Chloronitrobenzene

-

Potassium carbonate (K₂CO₃)

-

N,N-dimethyl-formamide (DMF)

-

Palladium catalyst and ligand (not specified in the abstract, but typically Pd(OAc)₂ and a phosphine ligand like XantPhos or BINAP are used)

Procedure:

-

In a reaction vessel, combine piperazine, 4-chloronitrobenzene, potassium carbonate, and the palladium catalyst/ligand system in DMF.

-

Heat the mixture at 80 °C for 8 hours.[4]

-

After the reaction is complete, the product can be isolated and purified using standard techniques such as filtration and recrystallization.

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiencies and reaction conditions.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Data

| Starting Materials | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-(4-Hydroxyphenyl)-piperazine, 1-Chloro-4-nitrobenzene | N,N-Diisopropylethylamine | NMP | 120-125 | 5-7 | Not specified | [3] |

| Piperazine, 4-Chloronitrobenzene | K₂CO₃ | DMF | 80 | 8 | 95 (for bis-substituted product) | [4] |

Table 2: Buchwald-Hartwig Amination Data

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aryl Bromide | Aniline | Pd(OAc)₂ (5 mol%) | BINAP (8 mol%) | Cs₂CO₃ | Toluene | 110 | 8 | General Protocol | [5] |

| 4-Chloronitrobenzene | Piperazine | Not specified | Not specified | K₂CO₃ | DMF | 80 | 8 | 95 (for bis-substituted product) | [4] |

Conclusion

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination represent viable and effective strategies for the synthesis of this compound. The SNAr approach is a well-established method that can be performed without the need for expensive metal catalysts, making it potentially more cost-effective for large-scale production. The Buchwald-Hartwig amination, on the other hand, offers a more versatile and often higher-yielding route, with broader functional group tolerance and milder conditions, which can be advantageous in complex multi-step syntheses.

The choice of synthetic route will ultimately depend on factors such as the desired scale of production, cost considerations, and the availability of starting materials and catalysts. This guide provides the necessary technical information to enable researchers and drug development professionals to make an informed decision based on the specific requirements of their projects.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. US6355801B1 - Process for preparing N-(4-hydroxyphenyl)-Nâ²-(4â²-aminophenyl)-piperazine - Google Patents [patents.google.com]

- 4. 1,4-bis(4-nitrophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 5. organic-synthesis.com [organic-synthesis.com]

The Therapeutic Promise of 1-(4-Nitrophenyl)piperazine: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Versatile Scaffold for Novel Therapeutics

Abstract

1-(4-Nitrophenyl)piperazine (pNPP) is a versatile chemical entity that has garnered significant attention in medicinal chemistry and drug discovery. Primarily recognized as a selective partial serotonin (B10506) releasing agent, its structural framework serves as a valuable scaffold for the synthesis of a diverse range of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and potential therapeutic applications of pNPP and its derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel treatments for central nervous system disorders, infectious diseases, and oncology. This document summarizes key quantitative data, details experimental protocols, and visualizes critical pathways and workflows to facilitate further research and development in this promising area.

Introduction

The piperazine (B1678402) moiety is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs. This compound, a key member of the phenylpiperazine class, has emerged as a compound of interest due to its specific pharmacological profile and its utility as a synthetic intermediate.[1][2] Its primary established mechanism of action is as a selective partial serotonin releasing agent, a property that underpins its potential in the development of treatments for mood and anxiety disorders.[3] Beyond its direct effects on serotonergic systems, pNPP serves as a foundational building block for the creation of a wide array of derivatives with diverse biological activities, including antifungal, antibacterial, and even anticancer properties. This guide will delve into the technical details of pNPP, providing a solid foundation for its exploration in drug discovery programs.

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives can be achieved through several established routes. A common method involves the N-arylation of piperazine with an activated nitro-substituted benzene (B151609) ring.

General Synthesis of this compound Derivatives

A general and convenient procedure for the synthesis of 1-(4-substituted-phenyl)-4-(4-nitrophenyl)piperazine often involves a multi-step process. For instance, 1-(4-methoxyphenyl)piperazine (B173029) can be generated in situ from diethanolamine (B148213) and subsequently reacted with p-chloronitrobenzene through N-arylation to yield 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.[1]

Experimental Protocol: Synthesis of 1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine[1]

This protocol describes a three-step synthesis of a key intermediate for antifungal agents.

Step 1: In situ generation of 1-(4-methoxyphenyl)piperazine

-

Slowly add 360 ml of hydrobromic acid (0.5 mol) to 0.26 mol of diethanolamine in a flask over one hour.

-

Stir and reflux the reaction mixture for 12 hours.

-

Cool the mixture to room temperature and wash the suspension twice with 100 ml of water.

-

Adjust the pH to 12 with sodium hydroxide (B78521) and wash with saturated salt water.

-

Adjust the pH of the combined organic layers to 5 with concentrated HCl.

-

Distill off water and 1-butanol (B46404) to obtain the HCl salt.

-

Recrystallize the HCl salt from ethanol (B145695) and dry under vacuum at 100°C.

-

In a dry N2 atmosphere, add a mixture of p-anisidine (B42471) (0.24 mol), sodium carbonate (0.16 mol), and 80 ml of 1-butanol to the same flask and heat at 120°C for 5 hours.

-

Add another portion of sodium carbonate (0.13 mol) and continue to heat for 24 hours.

Step 2: N-arylation to form 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine

-

The crude product from Step 1 is reacted with p-chloronitrobenzene without isolation.

Step 3: Demethylation to 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine

-

In a dry N2 atmosphere, slowly add a mixture of 40 ml of HBr and 40 ml of acetic anhydride (B1165640) to 0.014 mol of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.

-

Stir and reflux the reaction mixture for 12 hours at 140°C.

-

Distill off the excess HBr.

-

Wash the residue with cold water and filter.

-

Dry the resulting yellow crystals under vacuum at 100°C.

Mechanism of Action and Pharmacological Properties

The primary pharmacological action of this compound is its function as a selective partial serotonin releasing agent.[3] This activity is central to its potential therapeutic applications in neurological and psychiatric disorders.

Serotonin Releasing Activity

This compound acts on the serotonin transporter (SERT) to induce the release of serotonin from presynaptic neurons.[3] This is a non-exocytotic, carrier-mediated exchange mechanism.

Signaling Pathway: Serotonin Release by this compound

Caption: Mechanism of this compound-induced serotonin release via the serotonin transporter (SERT).

Other Pharmacological Activities

Derivatives of this compound have demonstrated a broad range of biological activities, suggesting that this scaffold can be modified to target various biological systems. These activities include:

-

Antifungal Activity: As an intermediate in the synthesis of triazole antifungals.[1]

-

Antibacterial and Antimycobacterial Activity: Certain derivatives show inhibitory effects against various bacterial and mycobacterial strains.

-

Tyrosinase Inhibition: Some derivatives have been identified as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) synthesis.[4]

Therapeutic Applications

The diverse pharmacological profile of this compound and its derivatives points to a wide range of potential therapeutic applications.

Central Nervous System Disorders

Given its primary action as a serotonin releasing agent, pNPP and its analogs are being investigated for the treatment of:

-

Depression and Anxiety: By increasing synaptic serotonin levels, these compounds could offer antidepressant and anxiolytic effects.[5][6]

-

Other Neurological Disorders: Its interaction with neurotransmitter systems makes it a candidate for exploring treatments for other CNS conditions.[5]

Infectious Diseases

The demonstrated in vitro activity of pNPP derivatives against various pathogens suggests their potential as:

-

Antifungal Agents: Serving as key intermediates for potent antifungal drugs.[1]

-

Antibacterial Agents: With some derivatives showing activity against both Gram-positive and Gram-negative bacteria.

Other Potential Applications

The versatility of the pNPP scaffold has led to its exploration in other therapeutic areas, including the development of tyrosinase inhibitors for skin pigmentation disorders.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its derivatives.

Table 1: Monoamine Releasing Activity of this compound

| Parameter | Value | Target | Reference |

| EC50 | 19 - 43 nM | Serotonin Release | [3] |

| Emax | 57% | Serotonin Release | [3] |

| EC50 | >10,000 nM | Dopamine Release | [3] |

| EC50 | >10,000 nM | Norepinephrine Release | [3] |

Table 2: Tyrosinase Inhibitory Activity of this compound Derivatives [4]

| Compound ID | Substitution on Piperazine N1 | IC50 (µM) |

| 4l | Indole moiety | 72.55 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Serotonin Release Assay

This protocol is a general guideline for measuring serotonin release from brain tissue slices.

Materials:

-

Rat hypothalamic slices

-

Incubation buffer (e.g., Krebs-Ringer bicarbonate buffer)

-

This compound solutions of varying concentrations

-

Serotonin uptake blockers (e.g., fluoxetine) for control experiments

-

Apparatus for quantifying serotonin (e.g., HPLC with electrochemical detection)

Procedure:

-

Prepare acute brain slices from the hypothalamus of rats.

-

Pre-incubate the slices in the incubation buffer.

-

Incubate the slices with different concentrations of this compound.

-

In parallel experiments, co-incubate with a serotonin uptake blocker to confirm the mechanism.

-

Collect the supernatant after the incubation period.

-

Quantify the amount of serotonin released into the supernatant using a suitable analytical method.

-

Calculate the dose-dependent release of serotonin.

Experimental Workflow: In Vitro Serotonin Release Assay

Caption: A generalized workflow for conducting an in vitro serotonin release assay.

Competitive Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of a compound to a specific receptor.

Materials:

-

Cell membranes expressing the target receptor

-

Radiolabeled ligand specific for the target receptor

-

Unlabeled this compound or its derivatives at various concentrations

-

Assay buffer

-

Filtration apparatus (e.g., 96-well filter plates)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the unlabeled test compound.

-

In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and the varying concentrations of the test compound.

-

Incubate the plate to allow binding to reach equilibrium.

-

Separate the bound from the free radioligand by vacuum filtration.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Plot the data to determine the IC50 value, from which the Ki value can be calculated.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound derivatives is a key area of investigation for optimizing their therapeutic potential. The core pNPP scaffold allows for modifications at several positions, primarily on the second nitrogen of the piperazine ring and on the phenyl ring.

-

Substitutions on the Piperazine Nitrogen: Modifications at this position have been shown to significantly influence the biological activity, leading to derivatives with antifungal, antibacterial, and tyrosinase inhibitory properties. The nature of the substituent (e.g., alkyl, aryl, heterocyclic) dictates the specific activity and potency.

-

Substitutions on the Phenyl Ring: While the 4-nitro group is a key feature of pNPP, modifications to this ring can also modulate activity. For example, the reduction of the nitro group to an amine is a common step in the synthesis of further derivatives.

Conclusion and Future Directions

This compound represents a highly versatile and promising scaffold in modern drug discovery. Its established role as a selective partial serotonin releasing agent provides a solid foundation for the development of novel therapeutics for a range of central nervous system disorders. Furthermore, the demonstrated ability to generate derivatives with potent activity against infectious agents and other biological targets highlights the broad therapeutic potential of this chemical class.

Future research should focus on a more comprehensive exploration of the structure-activity relationships of pNPP derivatives to optimize their potency, selectivity, and pharmacokinetic properties for various therapeutic targets. The detailed experimental protocols and compiled quantitative data within this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the therapeutic applications of this compound and its analogs. The continued investigation of this remarkable scaffold holds the promise of delivering innovative and effective treatments for a multitude of unmet medical needs.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine - Dissertation [m.dissertationtopic.net]

Methodological & Application

Application Notes and Protocols: Synthesis and Medicinal Chemistry of 1-(4-Nitrophenyl)piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 1-(4-nitrophenyl)piperazine derivatives. The protocols detailed below offer step-by-step guidance for the preparation and evaluation of these compounds, which have shown significant potential in various areas of medicinal chemistry, including as antimicrobial and enzyme inhibitory agents.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. The presence of the piperazine (B1678402) ring often imparts favorable pharmacokinetic properties, while the nitrophenyl group can be readily modified or reduced to an amino group, allowing for a wide range of structural diversification. This has led to the discovery of derivatives with potent antibacterial, antifungal, and enzyme inhibitory activities.

Data Presentation: Biological Activities

The following tables summarize the quantitative biological activity data for a selection of this compound derivatives.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound ID | Structure/Modification | Bacterial Strain | MIC (µM) | Reference |

| NPDM | Pleuromutilin derivative | Staphylococcus aureus (MRSA) | - | [1] |

| NPDM | Pleuromutilin derivative | Staphylococcus aureus (ATCC 29213) | - | [1] |

| Derivative 1 | 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | Mycobacterium kansasii | 15.4 | [2] |

| Derivative 2 | 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | Mycobacterium kansasii | 15.0 | [2] |

| Derivative 2 | 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | Mycobacterium marinum | 15.0 | [2] |

Note: MIC values for NPDM were reported as potent but specific µM values were not provided in the snippet.

Table 2: Antifungal Activity of this compound Derivatives

| Compound ID | Structure/Modification | Fungal Strain | MIC (µM) | Reference |

| Derivative 3 | 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | Fusarium avenaceum | 14.2 | [2] |

Table 3: Tyrosinase Inhibitory Activity of this compound Derivatives

| Compound ID | Structure/Modification | IC50 (µM) | Reference |

| Compound 4l | Indole moiety at N-1 of piperazine | 72.55 | [3] |

| Compound 4a | Phenyl substitution | >200 | [3] |

| Compound 4i | Benzyl moiety | 184.24 | [3] |

| Compound 4j | Cinnamic acid substitution | >200 | [3] |

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine (Antifungal Intermediate)

This protocol describes a three-step synthesis of a key intermediate for triazole antifungal agents.[4]

Step 1: Synthesis of 1-(4-Methoxyphenyl)piperazine (B173029)

-

Slowly add 360 mL of hydrobromic acid (0.5 mol) to 0.26 mol of diethanolamine (B148213) in a flask over one hour.

-

Stir and reflux the reaction mixture for 12 hours.

-

Distill off the excess hydrobromic acid.

-

To the crude product in the same flask, under a dry nitrogen atmosphere, add a mixture of p-anisidine (B42471) (0.24 mol), sodium carbonate (0.16 mol), and 80 mL of 1-butanol (B46404).

-

Heat the mixture at 120°C for 5 hours.

-

Add another portion of sodium carbonate (0.13 mol) and continue to heat for 24 hours.

-

Cool the reaction mixture to room temperature and wash the suspension twice with 100 mL of water.

-

Adjust the pH to 12 with sodium hydroxide (B78521) and wash with saturated salt water.

-

Adjust the pH of the combined organic layers to 5 with concentrated HCl.

-

Distill off water and 1-butanol to obtain the HCl salt.

-

Recrystallize the product from ethanol (B145695) and dry under vacuum at 100°C.

Step 2: Synthesis of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (B16759)

-

React 1-(4-methoxyphenyl)piperazine with p-chloronitrobenzene. [Note: Specific reaction conditions for this N-arylation step were not detailed in the provided search results but typically involve a base and a suitable solvent like DMF or DMSO at elevated temperatures.]

Step 3: Demethylation to 1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine

-

To 0.014 mol of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine under a dry nitrogen atmosphere, slowly add a mixture of 40 mL of hydrobromic acid and 40 mL of acetic anhydride.

-

Stir and reflux the reaction mixture at 140°C for 12 hours.

-

Distill off the excess hydrobromic acid.

-

Wash the residue with cold water and filter.

-

Dry the resulting yellow crystals under vacuum at 100°C to a constant weight.

Protocol 2: General Procedure for the Synthesis of 4-Nitrophenyl Piperazine Derivatives as Tyrosinase Inhibitors[3]

-

Prepare a mixture of 4-fluoronitrobenzene (1 mmol), 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.2 mmol), a benzoic acid derivative (1.2 mmol), and cesium carbonate (1.3 mmol) in 5 mL of dimethylformamide (DMF).

-

Stir the reaction mixture at 80°C for 4 hours.

-

Monitor the progress of the reaction using thin-layer chromatography.

-

Upon completion, pour the reaction mixture into water to precipitate the product.

-

Isolate the product by filtration and purify as necessary (e.g., by recrystallization or column chromatography).

Protocol 3: Antibacterial and Antifungal Activity Assay (Broth Microdilution Method)

This protocol is a general method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Prepare a standardized inoculum of the test microorganism.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Caption: Structure-Activity Relationship (SAR) of this compound derivatives.

References

- 1. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

Application Notes and Protocols: 1-(4-Nitrophenyl)piperazine as a Versatile Building Block for Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing 1-(4-nitrophenyl)piperazine as a strategic starting material in the synthesis of a diverse range of bioactive molecules. The inherent chemical functionalities of this building block, namely the reactive piperazine (B1678402) ring and the readily transformable nitro group, offer a versatile platform for the development of novel therapeutics. This guide covers its application in the synthesis of antifungal agents, tyrosinase inhibitors, and proposes pathways for the generation of potential antipsychotic and antidepressant candidates.

Application in the Synthesis of Antifungal Agents

The this compound scaffold is a key structural element in the synthesis of potent triazole antifungal agents, such as posaconazole (B62084) and itraconazole. The synthesis leverages a derivative, 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine, as a crucial intermediate. The subsequent reduction of the nitro group to an aniline (B41778) is a pivotal step, enabling further elaboration of the molecule.

Signaling Pathway of Triazole Antifungals

Triazole antifungals, including those derived from the nitrophenylpiperazine core, exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2][3] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[1][2][3]

Caption: Mechanism of action of triazole antifungals.

Experimental Protocols

Protocol 1.1: Synthesis of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (B16759)

This protocol describes the N-arylation of 1-(4-methoxyphenyl)piperazine (B173029) with p-chloronitrobenzene, a precursor to the key antifungal intermediate.

-

Materials: 1-(4-methoxyphenyl)piperazine, p-chloronitrobenzene, Sodium Carbonate (Na₂CO₃), 1-Butanol.

-

Procedure:

-

In a flask under a dry nitrogen atmosphere, combine p-anisidine (B42471) (0.24 mol), sodium carbonate (0.16 mol), and 80 mL of 1-butanol.

-

Heat the mixture to 120°C for 5 hours.

-

Add another portion of sodium carbonate (0.13 mol) and continue heating for 24 hours to generate 1-(4-methoxyphenyl)piperazine in situ.

-

To this mixture, add p-chloronitrobenzene.

-

Continue to heat the reaction mixture, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the product through standard work-up and purification procedures.

-

Protocol 1.2: Demethylation to 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine

-

Materials: 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (0.014 mol), Hydrobromic acid (40 mL), Acetic anhydride (B1165640) (40 mL).

-

Procedure:

-

Under a dry nitrogen atmosphere, slowly add a mixture of hydrobromic acid and acetic anhydride to 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.

-

Reflux the reaction mixture at 140°C for 12 hours.

-

After completion, distill off the excess hydrobromic acid.

-

Wash the residue with cold water and filter to collect the crude product.

-

Dry the yellow crystals under vacuum at 100°C to a constant weight.

-

Protocol 1.3: Reduction to 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine

-

Materials: 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine (1.34 mol), Palladium on charcoal (5% Pd, 50% water wet), Methoxyethanol, Sodium hypophosphite monohydrate, Concentrated Hydrochloric Acid, Concentrated Sodium Hydroxide (B78521).

-

Procedure:

-

Suspend 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine in methoxyethanol at 20-25°C under a nitrogen atmosphere.

-

Add the palladium on charcoal catalyst.

-

Degas the suspension and heat to 70-75°C.

-

Slowly add a solution of sodium hypophosphite monohydrate in water over 2-2.5 hours, maintaining the temperature at 75-80°C.

-

Monitor the reaction by TLC. Upon completion (30-45 minutes), cool the suspension to 25-30°C and dilute with water.

-

Adjust the pH to ≤ 2 with concentrated hydrochloric acid.

-

Filter to remove the catalyst and wash with water.

-

Warm the combined filtrates to 35-40°C and adjust the pH to 7.1 ± 1 with concentrated sodium hydroxide to precipitate the product.

-

Cool the suspension, stir, and filter the product.

-

Wash the product with water, a water/methanol mixture, and then methanol.

-

Dry the product under vacuum at 50°C to a constant weight.[4]

-

| Step | Product | Yield | Purity |

| Protocol 1.3 | 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine | 88% | 99.7% (HPLC)[4] |

Application in the Synthesis of Tyrosinase Inhibitors

This compound serves as an excellent scaffold for the development of tyrosinase inhibitors, which are of interest in cosmetics for skin lightening and in medicine for treating hyperpigmentation disorders.

Signaling Pathway of Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610).[5] It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is then converted through a series of reactions into melanin.[5] Inhibitors of tyrosinase block this pathway, thereby reducing melanin production.

Caption: Tyrosinase inhibition pathway.

Experimental Protocol

Protocol 2.1: Synthesis of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl carboxylate Derivatives